molecular formula C16H31NO2 B8787075 4-Methyl-2-undecyl-2-oxazoline-4-methanol CAS No. 2581-46-6

4-Methyl-2-undecyl-2-oxazoline-4-methanol

Cat. No. B8787075
M. Wt: 269.42 g/mol
InChI Key: JMQRHKPPXPCTGP-UHFFFAOYSA-N
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Patent
US05030629

Procedure details

A mixture of 20.03 g (100 mmoles) of dodecanoic acid and 11.57 g (110) mmoles) of 2-amino-2-methyl-1,3-propanediol in 10 ml of xylene was heated for 30 hours at 185°-190° C. with azeotropic removal of water. The reaction mixture was taken up in ethyl acetate and was washed with water to remove excess amino alcohol. The organic layer was dried, concentrated and the residue was distilled at 152°-155° C./1 mm Hg to give 22.8 g (84.6%) of 4-hydroxymethyl-4-methyl-2-undecyl-2-oxazoline.
Quantity
20.03 g
Type
reactant
Reaction Step One
[Compound]
Name
( 110 )
Quantity
11.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[NH2:15][C:16]([CH3:21])([CH2:19]O)[CH2:17][OH:18].O>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[OH:18][CH2:17][C:16]1([CH3:21])[CH2:19][O:14][C:1]([CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[N:15]1

Inputs

Step One
Name
Quantity
20.03 g
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)O
Name
( 110 )
Quantity
11.57 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CO)(CO)C
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
to remove excess amino alcohol
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at 152°-155° C./1 mm Hg

Outcomes

Product
Name
Type
product
Smiles
OCC1(N=C(OC1)CCCCCCCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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